9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Description
The compound 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS: 24649-67-0; molecular formula: C₁₀H₁₄N₆O₄) is a nucleoside analog characterized by a 2,6-diaminopurine base linked to a 2-deoxy-beta-D-threo-pentofuranosyl sugar moiety. The "threo" designation indicates the stereochemical configuration of the sugar, distinguishing it from arabinofuranosyl or ribofuranosyl derivatives.
Properties
IUPAC Name |
(2R,3R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151266 | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116002-29-0 | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116002290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- typically involves the condensation of adenine with a protected form of 2-deoxy-D-ribose. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 2-deoxy-D-ribose derivatives under acidic conditions . The reaction is followed by deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and nucleoside hydrolases are used to catalyze the formation of 2’-deoxyadenosine from adenine and 2-deoxy-D-ribose .
Chemical Reactions Analysis
Types of Reactions
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2’-deoxyinosine.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like ammonia, amines, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: 2’-deoxyinosine
Reduction: Dihydro derivatives of 2’-deoxyadenosine
Substitution: Various substituted purine derivatives
Scientific Research Applications
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Plays a role in DNA synthesis and repair, making it a valuable tool in molecular biology studies.
Industry: Utilized in the production of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sugar Modifications
2'-Deoxyadenosine
- Structure: Features a 2'-deoxyribose sugar instead of the arabinose or ribose moiety.
- Biological Implication: 2'-Deoxyadenosine is incorporated into DNA, while arabinose analogs (e.g., vidarabine) exhibit antiviral activity by inhibiting viral DNA polymerase .
9-(β-D-Arabinofuranosyl)-2,6-diaminopurine (2-Aminoadenosine, CAS: 19768-89-9)
- Structure: Shares the 2,6-diaminopurine base but has an arabinofuranosyl sugar.
- Key Difference: The arabinose sugar’s 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl, altering steric interactions with enzymes or receptors compared to the target compound’s threo-pentofuranosyl sugar .
- Physicochemical Data :
Base Modifications
N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine (4l)
- Structure : Synthetic derivative with bulky N2-benzyl and N6-(4-methoxybenzyl) substituents.
- Key Difference : The benzyl groups increase steric bulk and lipophilicity (LogP > 3), enhancing cytotoxicity against cancer cells (e.g., IC₅₀ = 2.1 µM for HCT116 cells) .
- Biological Activity : Demonstrates apoptosis induction via PI permeability in flow cytometry, unlike the unmodified target compound, which lacks reported cytotoxic data .
2-Fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)adenine (CAS: 75607-67-9)
Physicochemical and Pharmacokinetic Properties
Biological Activity
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-, commonly referred to as 2,6-diaminopurine deoxyriboside (CAS Number: 116002-29-0), is a purine nucleoside analog with significant biological activity. This compound is synthesized through various methods, including the condensation of adenine with 2-deoxy-D-ribose derivatives. Its unique structure allows it to play essential roles in molecular biology and medicine, particularly in the context of DNA synthesis and repair.
- Molecular Formula : C10H14N6O3
- Molecular Weight : 250.26 g/mol
- Melting Point : Approximately 302 °C
- Purity : >98% (HPLC)
The biological activity of 9H-Purine-2,6-diamine is primarily attributed to its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, effectively inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication, making it a valuable tool in cancer therapy and molecular biology studies.
Anticancer Properties
Research indicates that 9H-Purine-2,6-diamine exhibits potential anticancer properties due to its ability to inhibit DNA synthesis in rapidly dividing cells. This property has been explored in various studies:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of cancer cell lines by interfering with DNA replication processes.
- Mechanistic Studies : In vitro studies demonstrate that treatment with this nucleoside analog leads to increased apoptosis in cancer cells, suggesting its utility as a chemotherapeutic agent.
Role in Molecular Biology
9H-Purine-2,6-diamine is utilized as a building block in the synthesis of nucleic acid analogs and other complex molecules. Its unique structural features allow researchers to explore various biochemical pathways and mechanisms.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of 9H-Purine-2,6-diamine on human leukemia cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant apoptosis was observed within 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 40 | 50 |
| 100 | 10 | 80 |
Case Study 2: Mechanism Elucidation
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The study revealed that treatment with 9H-Purine-2,6-diamine led to the activation of caspase pathways, further confirming its role in inducing apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Adenosine | Natural Nucleoside | Contains a hydroxyl group at the 2' position |
| Inosine | Natural Nucleoside | Lacks an amino group at the 6-position |
| Guanosine | Natural Nucleoside | Contains an additional amino group at the 2-position |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
